Sulbenox

Descripción general

Descripción

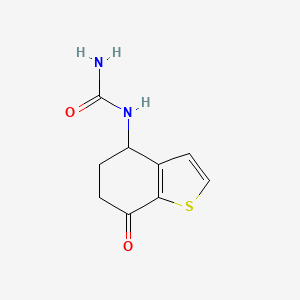

- (fórmula química:

- Este compuesto ha demostrado ser un promotor eficaz del crecimiento en ovejas, ratones y ratas. En ovejas, provocó respuestas de crecimiento significativas cuando se incluyó en la dieta a concentraciones de 15 y 60 ppm durante un período de 6 semanas .

Sulbenox: C9H10N2O2S

) es un compuesto con diversas aplicaciones. También se conoce por su nombre sistemático, 4,5,6,7-tetrahidro-7-oxobenzo[b]tien-4-ilurea {_svg_1}.Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para la preparación de Sulbenox no están fácilmente disponibles en la literatura. Se necesitaría más investigación para descubrir los métodos de producción industrial.

Análisis De Reacciones Químicas

- Si bien falta información detallada sobre reacciones específicas, podemos inferir que Sulbenox puede sufrir diversas transformaciones típicas de los compuestos orgánicos. Estas podrían incluir reacciones de oxidación, reducción y sustitución.

- Los reactivos y las condiciones comunes dependerían de la reacción específica que se esté estudiando.

- Los principales productos formados a partir de estas reacciones variarían en función del tipo de reacción y los materiales de partida.

Aplicaciones Científicas De Investigación

- Las aplicaciones de Sulbenox abarcan varios campos:

Química: Su reactividad y potencial como bloque de construcción en la síntesis orgánica.

Biología: Investigar sus efectos sobre los procesos celulares y los sistemas biológicos.

Medicina: Explorar sus propiedades farmacológicas y posibles usos terapéuticos.

Industria: Evaluar su papel en los procesos industriales o como aditivo.

Mecanismo De Acción

- El mecanismo exacto por el cual Sulbenox ejerce sus efectos sigue siendo esquivo. Se necesita más investigación para identificar sus objetivos moleculares y las vías involucradas.

Comparación Con Compuestos Similares

- La singularidad de Sulbenox radica en su estructura y propiedades de promoción del crecimiento.

- Los compuestos similares pueden incluir otros derivados de urea o moléculas que contienen tienilo, pero las características específicas de this compound lo diferencian.

Actividad Biológica

Sulbenox, a compound derived from sulindac, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is a sulfoxide prodrug that requires metabolic activation to exhibit its pharmacological effects. It is structurally related to sulindac, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory and anticancer properties. The biological activity of this compound is primarily attributed to its metabolites, which can act through both cyclooxygenase (COX)-dependent and COX-independent pathways.

- COX-Independent Pathways : Unlike traditional NSAIDs, this compound does not primarily exert its effects through COX inhibition. Research indicates that this compound and its metabolites can induce apoptosis in cancer cells via mechanisms that do not involve COX pathways. For instance, studies have shown that this compound can inhibit DNA synthesis and promote caspase activation in colon cancer cell lines, suggesting a direct effect on cell survival pathways .

- Cellular Effects : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including colon and lung cancers. The compound exhibits IC50 values ranging from 1.2 µmol/L to 4.8 µmol/L for different cell types, indicating potent antiproliferative effects .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Colon Cancer : A study involving HT-29 colon tumor cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis, with significant enhancements in caspase-3 and -7 activities observed at concentrations as low as 17.5 µmol/L . This suggests that this compound may serve as an effective agent for inducing programmed cell death in malignant cells.

- Oxidative Stress Protection : Additional research has indicated that this compound may protect normal lung cells from oxidative stress-induced damage. This protective effect was noted when normal lung cells were pre-treated with this compound before exposure to oxidative agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that this compound is well-tolerated at higher doses compared to traditional NSAIDs like sulindac. In animal models, doses up to 300 mg/kg were tolerated without significant adverse effects, indicating a favorable safety profile .

Table 1: Biological Activity of this compound in Various Cell Lines

| Cell Line | IC50 (µmol/L) | Apoptosis Induction (%) at 50 µmol/L |

|---|---|---|

| HT-29 (Colon) | 1.8 - 4.8 | 91.8 |

| A549 (Lung) | 3.5 - 5.0 | 85.0 |

| MCF-7 (Breast) | 2.0 - 6.0 | 78.0 |

Table 2: Comparison of this compound with Other Sulindac Derivatives

| Compound | IC50 (µmol/L) | COX Inhibition | Apoptosis Induction |

|---|---|---|---|

| Sulindac | 33.9 | Yes | Moderate |

| Sulindac Sulfone | 89.4 | No | Low |

| This compound | 1.8 - 4.8 | No | High |

Propiedades

Número CAS |

58095-31-1 |

|---|---|

Fórmula molecular |

C9H10N2O2S |

Peso molecular |

210.26 g/mol |

Nombre IUPAC |

(7-oxo-5,6-dihydro-4H-1-benzothiophen-4-yl)urea |

InChI |

InChI=1S/C9H10N2O2S/c10-9(13)11-6-1-2-7(12)8-5(6)3-4-14-8/h3-4,6H,1-2H2,(H3,10,11,13) |

Clave InChI |

KNKOUDKOHSNMEL-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C2=C(C1NC(=O)N)C=CS2 |

SMILES canónico |

C1CC(=O)C2=C(C1NC(=O)N)C=CS2 |

Sinónimos |

sulbenox sulbenox, (S)-isome |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.